3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring to the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing nitro and chloro groups would likely have a significant effect on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions. The chloro group might be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of a nitro group could make the compound more acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-c]quinoline derivatives involves various chemical reactions that yield condensed heterotricycles. These compounds are obtained through processes like reduction followed by thermal cyclization and aminoalkylation, demonstrating the compound's versatility in synthetic chemistry. For example, pyrazoloquinolones are transformed into amino derivatives via chloro compounds, showcasing the chemical reactivity and potential for further modifications of such compounds (Nagarajan & Shah, 1992).
Optical and Electronic Properties
The structural and optical properties of related pyrazolo[3,4-c]quinoline derivatives have been studied, revealing their potential in nanotechnology and material sciences. For instance, compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrazolo[3,2-c]quinoline exhibit polycrystalline characteristics in powder form and become nanocrystallites in an amorphous matrix upon thermal deposition, indicating their potential for thin-film applications. These studies provide insights into the absorption parameters, molar extinction coefficient, and electron transition types, which are crucial for developing photovoltaic devices and electronic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Activities
Investigations into the biological activities of pyrazolo[3,4-c]quinoline derivatives have uncovered their potential in medicinal chemistry. Specific derivatives have been identified to possess anti-cancer, antimicrobial, and antiviral activities, making them valuable candidates for drug development and therapeutic applications. For instance, certain compounds have been evaluated for their antimalarial activities against Plasmodium falciparum, highlighting the compound's significance in addressing global health challenges like malaria (Zapol’skii et al., 2022).
Photovoltaic and Photodiode Applications
The photovoltaic properties of pyrazolo[3,4-c]quinoline derivatives have been explored, demonstrating their utility in the fabrication of organic-inorganic photodiode devices. These compounds exhibit rectification behavior and photovoltaic properties under illumination, making them suitable for use in photodiodes and potentially enhancing the efficiency and performance of optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-5-10-21-19(11-14)23-20(13-25-21)22(15-6-8-16(24)9-7-15)26-27(23)17-3-2-4-18(12-17)28(29)30/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQGSPLICUOFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
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